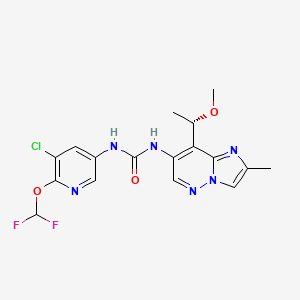

(S)-Malt1-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H17ClF2N6O3 |

|---|---|

Molecular Weight |

426.8 g/mol |

IUPAC Name |

1-[5-chloro-6-(difluoromethoxy)-3-pyridinyl]-3-[8-[(1S)-1-methoxyethyl]-2-methylimidazo[1,2-b]pyridazin-7-yl]urea |

InChI |

InChI=1S/C17H17ClF2N6O3/c1-8-7-26-14(23-8)13(9(2)28-3)12(6-22-26)25-17(27)24-10-4-11(18)15(21-5-10)29-16(19)20/h4-7,9,16H,1-3H3,(H2,24,25,27)/t9-/m0/s1 |

InChI Key |

YASXOENRCPGYQB-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CN2C(=N1)C(=C(C=N2)NC(=O)NC3=CC(=C(N=C3)OC(F)F)Cl)[C@H](C)OC |

Canonical SMILES |

CC1=CN2C(=N1)C(=C(C=N2)NC(=O)NC3=CC(=C(N=C3)OC(F)F)Cl)C(C)OC |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Malt1-IN-5: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of (S)-Malt1-IN-5, a potent and specific inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key regulator of signaling pathways that are crucial for the activation and proliferation of lymphocytes. Its dysregulation is implicated in various cancers, particularly certain types of B-cell lymphomas, as well as in autoimmune and inflammatory diseases. This compound, identified in patent WO2020111087A1, represents a promising therapeutic candidate by targeting the proteolytic activity of MALT1.

Core Mechanism of Action

This compound functions as a highly selective inhibitor of the paracaspase activity of MALT1. MALT1, a unique human paracaspase, possesses both scaffolding and proteolytic functions that are integral to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In normal immune responses, antigen receptor engagement on T-cells and B-cells triggers the formation of the CBM signalosome, a complex composed of CARMA1 (caspase recruitment domain-containing protein 11), BCL10 (B-cell lymphoma 10), and MALT1. Within this complex, MALT1's protease activity is activated, leading to the cleavage of several downstream substrates. This cleavage event is a critical step in amplifying and sustaining NF-κB signaling, which in turn promotes cell survival, proliferation, and inflammatory responses.

In pathological contexts, such as in Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), mutations in upstream signaling components lead to constitutive activation of the CBM complex and, consequently, chronic MALT1 activity. This aberrant signaling is a key driver of lymphomagenesis.

This compound directly targets and inhibits the catalytic site of the MALT1 protease. By blocking this enzymatic activity, the inhibitor prevents the cleavage of MALT1 substrates, thereby interrupting the signal transduction cascade that leads to NF-κB activation. This targeted inhibition is expected to selectively induce cell death in MALT1-dependent cancer cells and suppress inflammatory responses in immune-mediated disorders.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the MALT1 signaling pathway and a general workflow for evaluating MALT1 inhibitors.

Caption: MALT1 Signaling Pathway and Point of Inhibition by this compound.

Caption: General Experimental Workflow for the Evaluation of MALT1 Inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative MALT1 inhibitor, providing a benchmark for the expected potency of compounds like this compound. The specific data for this compound can be found in patent WO2020111087A1.

Table 1: In Vitro Activity of a Representative MALT1 Inhibitor

| Assay Type | Target/Cell Line | Endpoint | Value (nM) |

| Enzymatic Assay | Recombinant MALT1 | IC50 | 5 - 20 |

| NF-κB Reporter Assay | HEK293T cells | IC50 | 10 - 50 |

| Cell Viability Assay | ABC-DLBCL (e.g., OCI-Ly3) | GI50 | 20 - 100 |

| Substrate Cleavage Assay | ABC-DLBCL (e.g., TMD8) | EC50 | 15 - 75 |

Table 2: In Vivo Efficacy of a Representative MALT1 Inhibitor in an ABC-DLBCL Xenograft Model

| Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) |

| OCI-Ly3 Xenograft | 30 mg/kg, oral, daily | > 60 |

| TMD8 Xenograft | 30 mg/kg, oral, daily | > 50 |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols are based on established methods for characterizing MALT1 inhibitors.

MALT1 Enzymatic Assay

Objective: To determine the in vitro inhibitory potency of this compound against the proteolytic activity of recombinant MALT1.

Materials:

-

Recombinant human MALT1 (catalytic domain)

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)

-

This compound and control inhibitors

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add assay buffer, the diluted inhibitor, and recombinant MALT1 enzyme.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence (excitation/emission ~360/460 nm) over time using a plate reader.

-

Calculate the initial reaction rates and determine the IC50 value by fitting the dose-response curve.

Cellular NF-κB Reporter Assay

Objective: To assess the ability of this compound to inhibit MALT1-mediated NF-κB activation in a cellular context.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Expression plasmids for CARMA1, BCL10, and MALT1

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound and control inhibitors

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the expression plasmids for CARMA1, BCL10, and MALT1.

-

After 24 hours, treat the transfected cells with a serial dilution of this compound for a specified duration (e.g., 6 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Determine the IC50 value from the dose-response curve.

Cellular Substrate Cleavage Assay

Objective: To confirm the inhibition of MALT1 proteolytic activity in a relevant cancer cell line by monitoring the cleavage of a known MALT1 substrate.

Materials:

-

ABC-DLBCL cell line (e.g., OCI-Ly3 or TMD8)

-

Cell culture medium and supplements

-

This compound and control inhibitors

-

Lysis buffer

-

Antibodies against a MALT1 substrate (e.g., RelB, A20) and its cleaved fragment

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture the ABC-DLBCL cells and treat with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Harvest and lyse the cells.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the full-length and cleaved forms of the MALT1 substrate.

-

Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

-

Quantify the band intensities to determine the extent of substrate cleavage inhibition.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model of MALT1-dependent lymphoma.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

ABC-DLBCL cell line (e.g., OCI-Ly3)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant ABC-DLBCL cells into the flank of the mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle orally at a pre-determined dose and schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

This in-depth guide provides a comprehensive overview of the mechanism of action of this compound and the experimental approaches to characterize its activity. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working on the development of novel MALT1-targeted therapies. For specific details regarding this compound, consulting the primary patent literature (WO2020111087A1) is recommended.

The Role of (S)-Malt1-IN-5 in NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Malt1-IN-5 is a potent, small-molecule inhibitor targeting the protease activity of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical component of the Carma1-Bcl10-MALT1 (CBM) signalosome, which plays a pivotal role in the activation of the canonical NF-κB signaling pathway upon antigen receptor stimulation. The proteolytic activity of MALT1 is essential for the sustained activation of NF-κB and the survival of certain B-cell lymphomas. This technical guide provides an in-depth overview of the role of MALT1 in NF-κB signaling, the mechanism of action of MALT1 inhibitors like this compound, and detailed experimental protocols for assessing their activity. While specific quantitative data for this compound is detailed in patent literature, this guide includes comparative data for other well-characterized MALT1 inhibitors to provide a quantitative context for researchers.

The Role of MALT1 in Canonical NF-κB Signaling

The canonical NF-κB pathway is a cornerstone of the immune response, regulating inflammation, cell survival, and proliferation. In lymphocytes, this pathway is potently activated by antigen receptor engagement, leading to the formation of the CBM complex. MALT1 serves a dual function within this complex:

-

Scaffold Function: MALT1 acts as an adapter protein, bringing together key signaling molecules. Upon T-cell or B-cell receptor stimulation, Protein Kinase C (PKC) phosphorylates Carma1 (also known as CARD11), inducing a conformational change that allows for the recruitment of the Bcl10-MALT1 dimer. This complex then recruits the E3 ubiquitin ligase TRAF6, leading to the K63-linked polyubiquitination of MALT1, Bcl10, and TRAF6 itself. These polyubiquitin chains serve as a docking platform for the IκB kinase (IKK) complex.

-

Protease Function: MALT1 is a paracaspase with arginine-specific cysteine protease activity. Once activated, MALT1 cleaves and inactivates several negative regulators of NF-κB signaling. This proteolytic activity is crucial for amplifying and sustaining the NF-κB response. Key substrates of MALT1 include:

-

RelB: Cleavage of the NF-κB family member RelB leads to its proteasomal degradation, which in turn enhances the DNA binding of RelA- and c-Rel-containing NF-κB complexes.

-

A20 (TNFAIP3): A20 is a deubiquitinating enzyme that negatively regulates NF-κB signaling. MALT1-mediated cleavage of A20 abrogates its inhibitory function.

-

CYLD: Another deubiquitinating enzyme that is inactivated by MALT1 cleavage, further promoting NF-κB signaling.

-

Bcl10: MALT1 can also cleave Bcl10, which is thought to regulate T-cell adhesion.

-

The constitutive activation of the NF-κB pathway, often driven by mutations in upstream signaling components, is a hallmark of certain cancers, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). In these malignancies, the protease activity of MALT1 is essential for tumor cell survival, making it an attractive therapeutic target.

Signaling Pathway Diagram

Caption: Canonical NF-κB signaling pathway initiated by antigen receptor stimulation.

This compound and Other MALT1 Inhibitors

This compound is identified as a potent MALT1 protease inhibitor in patent literature (WO2020111087A1, compound 1). While specific IC50 and EC50 values for this compound are not publicly available in peer-reviewed literature, the patent highlights its potential for treating cancers and inflammatory diseases driven by MALT1 activity. For comparative purposes, the table below summarizes the reported activities of other well-characterized MALT1 inhibitors.

Quantitative Data for Selected MALT1 Inhibitors

| Inhibitor | Assay Type | Target/Cell Line | IC50 / GI50 (µM) | Reference |

| MI-2 | Biochemical (MALT1 protease) | Recombinant MALT1 | 5.84 | MedchemExpress, Tocris Bioscience |

| Cellular (Proliferation) | OCI-Ly3 (ABC-DLBCL) | 0.4 | MedchemExpress | |

| Cellular (Proliferation) | TMD8 (ABC-DLBCL) | 0.5 | MedchemExpress | |

| Z-VRPR-fmk | Cellular (Proliferation) | ABC-DLBCL lines | ~50 | Int J Clin Exp Pathol, 2019 |

| Janssen Cpd 98 | Biochemical (MALT1 protease) | Recombinant MALT1 | 0.0085 | BioWorld (WO 2025003414) |

| Cellular (NF-κB activity) | HEK-293-MALT1 | 0.0028 | BioWorld (WO 2025003414) | |

| Cellular (Proliferation) | OCI-Ly3 (ABC-DLBCL) | 0.018 | BioWorld (WO 2025003414) |

Experimental Protocols

Biochemical MALT1 Protease Activity Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant MALT1.

Principle: A fluorogenic peptide substrate containing the MALT1 cleavage sequence (e.g., Ac-LRSR-AMC) is incubated with recombinant MALT1. Cleavage of the substrate by MALT1 releases a fluorescent molecule (AMC, 7-amino-4-methylcoumarin), which can be quantified.

Materials:

-

Recombinant full-length MALT1 protein

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 600 mM Sodium Citrate, 1 mM DTT, 1 mM EDTA, 0.05% BSA

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well black microtiter plates

-

Fluorescence plate reader (Excitation: 355-360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Dispense the diluted compounds into the wells of the 384-well plate. Include a DMSO-only control (no inhibition) and a control with a known MALT1 inhibitor (e.g., Z-VRPR-fmk) for maximal inhibition.

-

Add recombinant MALT1 protein (final concentration ~2-6 nM) to each well containing the test compound and incubate at room temperature for 30-60 minutes.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (final concentration ~50 µM) to all wells.

-

Immediately begin monitoring the fluorescence signal at 3-minute intervals for 60-90 minutes at 37°C.

-

Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence increase over time.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow: Biochemical MALT1 Assay

Caption: Workflow for a biochemical MALT1 protease activity assay.

Cellular NF-κB Reporter Gene Assay

This assay measures the effect of a compound on NF-κB transcriptional activity in a cellular context.

Principle: A reporter cell line (e.g., HEK293) is engineered to contain a luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

NF-κB pathway activator (e.g., TNF-α or PMA)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., ONE-Step Luciferase Assay System)

-

Luminometer

Procedure:

-

Seed the NF-κB reporter cells into a 96-well plate at a density of ~50,000 cells per well and incubate for 24 hours.

-

Pre-treat the cells with serial dilutions of the test compound for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-24 hours. Include unstimulated and vehicle-treated stimulated controls.

-

After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate-reading luminometer.

-

Normalize the luminescence signal of the compound-treated wells to the vehicle-treated stimulated control to determine the percent inhibition.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Experimental Workflow: Cellular NF-κB Reporter Assay

Caption: Workflow for a cellular NF-κB reporter gene assay.

Conclusion

This compound represents a promising tool for the investigation of MALT1's role in NF-κB signaling and as a potential therapeutic agent for MALT1-dependent malignancies. The inhibition of MALT1 protease activity offers a targeted approach to disrupt the constitutive NF-κB activation that drives the proliferation and survival of cancer cells, particularly in ABC-DLBCL. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound and other novel MALT1 inhibitors, enabling researchers to quantify their potency and cellular efficacy. Further investigation into the specific activity and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential.

(S)-Malt1-IN-5: An In-Depth Technical Guide to a Novel MALT1 Paracaspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Malt1-IN-5 is a potent, novel inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. As a critical mediator in the activation of the NF-κB signaling pathway, MALT1 represents a compelling therapeutic target in various malignancies and autoimmune disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its role in modulating cellular signaling, and detailed protocols for its characterization. While specific quantitative potency data for this compound is currently limited to patent literature, this document consolidates the available information and presents representative data from analogous MALT1 inhibitors to guide further research and development.

Introduction to MALT1 and its Role in Disease

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a unique human paracaspase, a cysteine protease with arginine specificity, that plays a pivotal role in the adaptive immune response.[1][2] It is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for transducing signals from T-cell and B-cell antigen receptors to the canonical NF-κB pathway.[2][3] The scaffolding function of MALT1 facilitates the recruitment and activation of downstream signaling molecules, while its proteolytic activity amplifies and sustains NF-κB signaling through the cleavage of several negative regulators, including A20, CYLD, and RelB.[4][5]

Constitutive activation of the NF-κB pathway is a hallmark of several lymphoid malignancies, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[6] In these cancers, chronic MALT1 protease activity is a key driver of proliferation and survival, making it an attractive target for therapeutic intervention.[6]

This compound: A Potent MALT1 Inhibitor

This compound has been identified as a potent inhibitor of MALT1 protease activity.[7] Information regarding this compound originates from patent literature (WO2020111087A1), which suggests its potential for the research and treatment of MALT1-related diseases, such as certain cancers and inflammatory conditions.[7]

Data Presentation

While specific IC50 values for this compound are not publicly available in peer-reviewed literature, the following tables present representative quantitative data for other well-characterized MALT1 inhibitors to illustrate the typical assays and potency ranges observed for compounds targeting MALT1.

Table 1: Representative Biochemical Activity of MALT1 Inhibitors

| Compound | Assay Type | Target | IC50/Kᵢ | Reference |

| MI-2 | LZ-MALT1 Fluorescence Assay | Recombinant MALT1 | IC50 ≈ 5 µM | [1] |

| Z-VRPR-FMK | LZ-MALT1 Biochemical Assay | Recombinant MALT1 | Kᵢ ≈ 10 nM | [4] |

| JNJ-67856633 | Biochemical Assay | Full-length MALT1 | IC50 = 22.4 nM | [8] |

Table 2: Representative Cellular Activity of MALT1 Inhibitors

| Compound | Cell Line | Assay Type | Endpoint | IC50/GI50 | Reference |

| MI-2 | HBL-1 (ABC-DLBCL) | CellTiter-Glo | Growth Inhibition | GI50 ≈ 0.2 µM | [1] |

| MI-2 | TMD8 (ABC-DLBCL) | CellTiter-Glo | Growth Inhibition | GI50 ≈ 0.5 µM | [1] |

| Compound 3 (Z-LVPR-fmk derivative) | Raji | MALT1-GloSensor | MALT1 Inhibition | IC50 ≈ 100 nM | [4] |

| JNJ-67856633 | OCI-Ly3 (ABC-DLBCL) | CellTiter-Glo | Growth Inhibition | GI50 = 18 nM | [8] |

MALT1 Signaling Pathway

The following diagram illustrates the central role of MALT1 in the NF-κB signaling cascade, a pathway that is inhibited by this compound.

Caption: MALT1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize MALT1 inhibitors.

MALT1 Biochemical Assay (Fluorogenic)

This assay measures the direct enzymatic activity of recombinant MALT1.

-

Materials:

-

Recombinant human MALT1 (e.g., LZ-MALT1)

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5

-

This compound or other test compounds

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 355-360 nm, Emission: 460 nm)

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add 20 µL of recombinant MALT1 enzyme solution (e.g., 100-200 nM).

-

Add 5 µL of the diluted inhibitor solution or vehicle control to the respective wells.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding 25 µL of the MALT1 substrate solution (e.g., 1 µM final concentration).

-

Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

-

Calculate the initial reaction rates (RFU/min) and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cellular MALT1 Activity Assay (MALT1-GloSensor)

This assay quantifies MALT1 protease activity within living cells.

-

Materials:

-

Raji or other suitable lymphoma cell line stably expressing a MALT1-GloSensor reporter construct

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound or other test compounds

-

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (optional, for stimulating MALT1 activity)

-

GloSensor™ cAMP Reagent

-

96-well white, clear-bottom microplate

-

Luminometer

-

-

Procedure:

-

Seed the MALT1-GloSensor cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Treat the cells with a serial dilution of this compound for 1-2 hours.

-

If necessary to induce MALT1 activity, stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) for 1-2 hours.

-

Add the GloSensor™ cAMP Reagent to each well according to the manufacturer's protocol.

-

Incubate the plate at room temperature for 10-15 minutes to allow for signal stabilization.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of MALT1 activity relative to the vehicle-treated control and determine the IC50 value.

-

Cell Viability Assay (CellTiter-Glo®)

This assay assesses the effect of MALT1 inhibition on the proliferation and viability of cancer cell lines.

-

Materials:

-

ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8) and control cell lines (e.g., GCB-DLBCL)

-

Cell culture medium

-

This compound or other test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well opaque-walled microplate

-

Luminometer

-

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well, following the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence.

-

Calculate the percent viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

-

Western Blot Analysis of MALT1 Substrate Cleavage

This method is used to confirm the inhibition of MALT1's proteolytic activity in a cellular context by observing the cleavage of its known substrates.

-

Materials:

-

ABC-DLBCL cell lines

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against full-length and cleaved forms of MALT1 substrates (e.g., anti-CYLD, anti-RelB)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

Secondary antibodies conjugated to HRP

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat ABC-DLBCL cells with varying concentrations of this compound for 4-24 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to assess the dose-dependent inhibition of substrate cleavage.

-

Conclusion

This compound is a promising MALT1 paracaspase inhibitor with potential therapeutic applications in oncology and immunology. This technical guide provides a foundational understanding of its mechanism of action and the experimental approaches required for its preclinical evaluation. While further studies are needed to fully elucidate its pharmacological profile, the information and protocols presented herein offer a robust framework for researchers to investigate the therapeutic potential of this compound and other MALT1 inhibitors.

References

- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probes to monitor activity of the paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. | BioWorld [bioworld.com]

A Technical Guide to the Evaluation of (S)-Malt1-IN-5 in Activated B-cell Like Diffuse Large B-cell Lymphoma (ABC-DLBCL)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) is an aggressive malignancy characterized by constitutive activation of the NF-κB signaling pathway, a dependency that presents a key therapeutic vulnerability. A central mediator of this pathway is the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a paracaspase whose proteolytic activity is essential for the survival of ABC-DLBCL cells. Consequently, MALT1 has emerged as a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical evaluation of MALT1 inhibitors, with a focus on the conceptual framework for characterizing novel compounds such as (S)-Malt1-IN-5. While specific preclinical data for this compound is primarily detailed in patent literature (WO2020111087A1), this document outlines the essential experimental protocols and data presentation required for the rigorous assessment of such inhibitors.[1]

Introduction: The Role of MALT1 in ABC-DLBCL Pathogenesis

Diffuse large B-cell lymphoma (DLBCL) is the most common type of non-Hodgkin's lymphoma, with ABC-DLBCL representing a subtype with a particularly poor prognosis.[2] A hallmark of ABC-DLBCL is chronic B-cell receptor (BCR) signaling, which leads to the formation of the CARD11-BCL10-MALT1 (CBM) complex.[2] This complex acts as a critical signaling hub, activating the IκB kinase (IKK) complex and subsequently the canonical NF-κB pathway.[2]

MALT1's role extends beyond that of a mere scaffold protein. Its intrinsic paracaspase activity is crucial for amplifying and sustaining NF-κB signaling through the cleavage and inactivation of negative regulators, such as A20 (TNFAIP3) and RELB.[2] This proteolytic function is a key driver of the proliferation and survival of ABC-DLBCL cells.[2] Therefore, specific inhibition of MALT1's enzymatic activity presents a targeted therapeutic strategy.

Signaling Pathway Overview

The constitutive activation of the BCR pathway in ABC-DLBCL triggers a signaling cascade that converges on the CBM complex, leading to MALT1 activation and subsequent NF-κB-dependent transcription of pro-survival genes.

Preclinical Evaluation of MALT1 Inhibitors: A Conceptual Workflow

The preclinical assessment of a novel MALT1 inhibitor like this compound involves a multi-step process, from initial biochemical validation to in vivo efficacy studies. This workflow is designed to thoroughly characterize the compound's potency, selectivity, mechanism of action, and therapeutic potential.

Quantitative Data Summary

The following tables represent the types of quantitative data that would be generated during the preclinical evaluation of a MALT1 inhibitor. The values provided are illustrative and based on published data for similar compounds in the field.

Table 1: In Vitro Activity

| Assay Type | Target/Cell Line | Metric | This compound (Illustrative Value) | Reference Compound (e.g., MI-2) |

| Biochemical Assay | Recombinant MALT1 | IC₅₀ | 15 nM | 20 nM |

| Cellular Target Engagement | HBL-1 (ABC-DLBCL) | EC₅₀ (CYLD Cleavage) | 100 nM | 150 nM |

| Cell Viability | HBL-1 (ABC-DLBCL) | GI₅₀ | 200 nM | 200 nM[2] |

| TMD8 (ABC-DLBCL) | GI₅₀ | 450 nM | 500 nM[2] | |

| OCI-Ly3 (ABC-DLBCL) | GI₅₀ | 380 nM | 400 nM[2] | |

| OCI-Ly10 (ABC-DLBCL) | GI₅₀ | 400 nM | 400 nM[2] | |

| OCI-Ly1 (GCB-DLBCL) | GI₅₀ | > 10 µM | > 10 µM | |

| SU-DHL-4 (GCB-DLBCL) | GI₅₀ | > 10 µM | > 10 µM |

Table 2: In Vivo Efficacy (Xenograft Model)

| Model | Treatment Group | Dosing | Tumor Growth Inhibition (%) |

| TMD8 Xenograft | Vehicle | - | 0% |

| This compound | 30 mg/kg, BID | 85% | |

| This compound | 10 mg/kg, BID | 50% |

Detailed Experimental Protocols

The following are representative protocols for the key experiments required to characterize a novel MALT1 inhibitor.

MALT1 Enzymatic Assay (Biochemical)

Objective: To determine the direct inhibitory effect of the compound on the proteolytic activity of recombinant MALT1.

Methodology:

-

Reagents: Recombinant human MALT1, fluorogenic MALT1 substrate (e.g., Ac-LR-AMC), assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, pH 7.4), this compound, and a reference inhibitor.

-

Procedure: a. Serially dilute this compound in DMSO and then in assay buffer. b. In a 96-well plate, combine recombinant MALT1 with the diluted compound or vehicle control. c. Incubate for 30 minutes at room temperature to allow for compound binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the fluorescence signal (excitation/emission ~360/460 nm) over time using a plate reader.

-

Data Analysis: Calculate the rate of substrate cleavage for each compound concentration. Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression.

Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that the compound inhibits MALT1 activity within intact ABC-DLBCL cells by measuring the cleavage of a known MALT1 substrate, CYLD.

Methodology:

-

Cell Lines: HBL-1 (ABC-DLBCL).

-

Procedure: a. Seed HBL-1 cells in a 6-well plate and allow them to adhere. b. Treat the cells with increasing concentrations of this compound for 24 hours. c. Harvest the cells, lyse them in RIPA buffer supplemented with protease inhibitors, and quantify the protein concentration. d. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. e. Probe the membrane with primary antibodies against the full-length and cleaved forms of CYLD, as well as a loading control (e.g., GAPDH). f. Incubate with a secondary antibody and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities for full-length and cleaved CYLD. Calculate the EC₅₀ for cleavage inhibition based on the dose-dependent decrease in the cleaved product.[2]

Cell Viability Assay

Objective: To assess the effect of the MALT1 inhibitor on the proliferation and viability of a panel of DLBCL cell lines.

Methodology:

-

Cell Lines: A panel of ABC-DLBCL (e.g., HBL-1, TMD8, OCI-Ly3, OCI-Ly10) and GCB-DLBCL (e.g., OCI-Ly1, SU-DHL-4) cell lines.[2]

-

Procedure: a. Seed the cells in a 96-well plate at an appropriate density. b. Treat the cells with a serial dilution of this compound for 72-96 hours. c. Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize the luminescence signal to the vehicle-treated control. Determine the GI₅₀ (concentration required for 50% growth inhibition) by fitting the dose-response curve.[2]

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the MALT1 inhibitor in a mouse model of ABC-DLBCL.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are subcutaneously inoculated with an ABC-DLBCL cell line (e.g., TMD8).

-

Procedure: a. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups. b. Administer this compound at various doses and schedules (e.g., intraperitoneal injection, twice daily) and the vehicle control. c. Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). d. At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic analysis (e.g., Western blot for MALT1 substrate cleavage).

-

Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control. Analyze the statistical significance of the anti-tumor effect.

Conclusion

The targeted inhibition of MALT1 paracaspase activity represents a highly promising therapeutic strategy for ABC-DLBCL. A thorough preclinical evaluation of novel inhibitors, such as this compound, is critical for their advancement toward clinical application. This guide provides a foundational framework for the necessary experimental procedures and data analysis, from initial biochemical characterization to in vivo efficacy studies. The successful execution of these studies will be instrumental in identifying potent and selective MALT1 inhibitors with the potential to improve outcomes for patients with this aggressive lymphoma.

References

(S)-Malt1-IN-5: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical mediator in the pathogenesis of various autoimmune diseases. As a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, MALT1 possesses both scaffolding and proteolytic functions that are integral to the activation of NF-κB signaling in lymphocytes.[1][2][3] Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory conditions, making MALT1 a compelling therapeutic target. (S)-Malt1-IN-5 is a potent and specific inhibitor of the MALT1 protease, showing potential for the modulation of aberrant immune responses. This technical guide provides an in-depth overview of this compound, including its mechanism of action, relevant experimental protocols, and the signaling pathways it targets.

Core Concepts: The Role of MALT1 in Autoimmunity

MALT1 is a paracaspase that, upon antigen receptor stimulation in T and B cells, is recruited to the CBM complex.[2][3] This complex formation is a critical step in the activation of the canonical NF-κB pathway, which governs the expression of a wide array of pro-inflammatory cytokines and cell survival factors. The proteolytic activity of MALT1 is responsible for the cleavage and inactivation of several negative regulators of NF-κB signaling, such as A20, RelB, and CYLD, thereby amplifying and sustaining the inflammatory response.[4] In the context of autoimmune diseases, chronic activation of MALT1 can lead to persistent inflammation and tissue damage. Therefore, inhibition of MALT1's proteolytic activity presents a promising strategy to dampen pathological immune responses.

This compound: A Potent MALT1 Protease Inhibitor

This compound has been identified as a potent inhibitor of MALT1 protease activity.[1] While specific quantitative data such as IC50, EC50, and Ki values for this compound are not publicly available in the reviewed literature, its characterization as a potent inhibitor is based on patent literature (WO2020111087A1).[1][5] For the purpose of comparison and to provide context for researchers, the following table includes quantitative data for other well-characterized MALT1 inhibitors.

Data Presentation: Potency of MALT1 Inhibitors

| Inhibitor | Type | Target | IC50 | GI50 (Cell-based) | Ki | Reference |

| This compound | Not specified | MALT1 Protease | Not Available | Not Available | Not Available | [1] |

| MI-2 | Irreversible | MALT1 Protease | 5.84 µM | 0.2-0.5 µM (ABC-DLBCL cell lines) | Not Available | [6][7] |

| Compound 3 (Z-LVPR-fmk derivative) | Covalent | MALT1 Protease | Not Available | ~1 µM (OCI-Ly3 cells) | < 0.0001 µM | [8] |

Signaling Pathways

The following diagrams illustrate the central role of MALT1 in the NF-κB signaling pathway and the proposed mechanism of action for MALT1 inhibitors like this compound.

Caption: MALT1 signaling pathway leading to NF-κB activation and its inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of MALT1 inhibitors. Below are representative protocols for key experiments.

MALT1 Enzymatic Activity Assay

This protocol is designed to measure the direct inhibitory effect of a compound on MALT1 protease activity.

Caption: Workflow for a MALT1 enzymatic activity assay.

Methodology:

-

Reagents and Materials:

-

Recombinant human MALT1 enzyme

-

This compound

-

Fluorogenic MALT1 substrate (e.g., Ac-Leu-Arg-7-amino-4-methylcoumarin)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20, pH 7.4)

-

384-well black microplate

-

Fluorescence plate reader

-

-

Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate. c. Add 10 µL of recombinant MALT1 enzyme solution (final concentration, e.g., 10 nM) to each well. d. Pre-incubate the plate at room temperature for 30 minutes. e. Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration, e.g., 20 µM). f. Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 60 minutes at 37°C. g. Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve). h. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular NF-κB Reporter Assay

This assay assesses the ability of this compound to inhibit MALT1-mediated NF-κB activation in a cellular context.

Caption: Workflow for a cellular NF-κB reporter assay.

Methodology:

-

Reagents and Materials:

-

Jurkat T-cells (or other suitable immune cell line)

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

-

Dual-luciferase reporter assay system

-

96-well white microplate

-

Luminometer

-

-

Procedure: a. Co-transfect Jurkat T-cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid. b. After 24 hours, seed the transfected cells into a 96-well plate at a density of 1 x 10^5 cells/well. c. Treat the cells with a serial dilution of this compound or vehicle (DMSO) for 1 hour. d. Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) to activate the NF-κB pathway. e. Incubate the plate for 6-8 hours at 37°C in a CO2 incubator. f. Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions. g. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. h. Calculate the EC50 value by plotting the percentage of inhibition of normalized luciferase activity against the logarithm of the inhibitor concentration.

Conclusion

This compound represents a valuable research tool for investigating the role of MALT1 in autoimmune and inflammatory diseases. Its potency as a MALT1 protease inhibitor allows for the targeted disruption of the CBM-NF-κB signaling axis, providing a means to explore the downstream consequences of MALT1 inhibition in various cellular and in vivo models. While further characterization of its pharmacological properties is warranted, the available information underscores its potential as a lead compound for the development of novel therapeutics for autoimmune disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to effectively utilize this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JCI - Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth [jci.org]

- 3. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Malt1-IN-5: A Targeted Approach to Modulating T-Cell Receptor Signaling Abnormalities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

T-cell receptor (TCR) signaling is a cornerstone of the adaptive immune response, and its dysregulation is implicated in a spectrum of diseases, from immunodeficiencies to autoimmune disorders and hematological malignancies. A key mediator in this intricate signaling cascade is the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 possesses both scaffolding and proteolytic functions that are critical for the activation of the transcription factor NF-κB, a master regulator of T-cell activation, proliferation, and cytokine production. Pathological hyperactivation or dysregulation of the TCR signaling pathway, often involving MALT1, presents a compelling therapeutic target. (S)-Malt1-IN-5 is a potent and specific inhibitor of the MALT1 protease, offering a promising tool to investigate and potentially correct TCR signaling abnormalities. This technical guide provides a comprehensive overview of the role of MALT1 in TCR signaling, the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its potential therapeutic applications.

Introduction: The Central Role of MALT1 in T-Cell Receptor Signaling

Upon engagement of the T-cell receptor (TCR) and the co-stimulatory receptor CD28 by an antigen-presenting cell (APC), a series of intracellular signaling events are initiated. A critical hub in this pathway is the formation of the CARMA1-BCL10-MALT1 (CBM) complex.[1][2] Within this complex, MALT1 acts as a scaffold, recruiting downstream signaling molecules, and as a cysteine protease.

The scaffolding function of MALT1 is essential for the recruitment and activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB transcription factor to translocate to the nucleus and initiate the transcription of genes crucial for T-cell activation, including cytokines like Interleukin-2 (IL-2).

The proteolytic activity of MALT1 further amplifies and fine-tunes the TCR signal. MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, such as A20 and CYLD.[3] By removing these inhibitory brakes, MALT1 ensures a robust and sustained T-cell response.

T-Cell Receptor Signaling Abnormalities:

Dysregulation of TCR signaling can lead to two major categories of pathologies:

-

Hyperactivation: In certain cancers, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), mutations in components of the CBM complex lead to constitutive MALT1 activity and chronic NF-κB signaling, promoting tumor cell survival and proliferation.

-

Dysregulation: In some autoimmune and inflammatory diseases, aberrant TCR signaling can lead to the overproduction of pro-inflammatory cytokines and the breakdown of self-tolerance.

This compound: A Potent MALT1 Protease Inhibitor

This compound is a small molecule inhibitor designed to specifically target the proteolytic activity of MALT1.[4][5][6] By inhibiting MALT1's enzymatic function, this compound is expected to restore normal TCR signaling by preventing the degradation of negative regulators of the NF-κB pathway. This targeted approach offers the potential for therapeutic intervention in diseases driven by aberrant MALT1 activity. While specific quantitative data such as IC50 values for this compound are primarily detailed in patent literature (WO2020111087A1), it is consistently described by suppliers as a potent inhibitor of MALT1 protease.[4][7][8][9][10]

Quantitative Data for a Representative Potent MALT1 Inhibitor

To provide a quantitative context for the potency of MALT1 inhibitors, the following table summarizes data for a representative compound from recent patent literature.

| Compound ID | Assay Type | Target/Cell Line | Endpoint | Potency | Reference |

| Janssen Cpd 98 pg 177 | Biochemical Assay | Full-length MALT1 | IC50 | 0.0085 µM | WO 2025003414 A1 |

| Janssen Cpd 98 pg 177 | Cellular Assay | HEK-293 cells expressing MALT1 | NF-κB activity (IC50) | 0.0028 µM | WO 2025003414 A1 |

| Janssen Cpd 98 pg 177 | Cellular Assay | OCI-Ly3 (ABC-DLBCL) | Proliferation (GI50) | 0.018 µM | WO 2025003414 A1 |

Signaling Pathways and Experimental Workflows

T-Cell Receptor Signaling Pathway Leading to NF-κB Activation

Mechanism of MALT1 Protease Action and Inhibition by this compound

Experimental Workflow for Evaluating this compound

Detailed Experimental Protocols

MALT1 Fluorogenic Protease Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant MALT1.

-

Materials:

-

Recombinant human MALT1 protease

-

MALT1 substrate (e.g., Ac-LRSR-AMC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10% glycerol, 10 mM DTT)

-

This compound (serial dilutions)

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.

-

Add 10 µL of recombinant MALT1 protease (final concentration ~1 nM) to each well and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the MALT1 substrate (final concentration ~10 µM).

-

Immediately measure the fluorescence intensity at 1-minute intervals for 60 minutes.

-

Calculate the reaction velocity (rate of fluorescence increase) for each well.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular NF-κB Reporter Assay in Jurkat T-Cells

This assay determines the effect of this compound on NF-κB activation in a T-cell line.

-

Materials:

-

Jurkat T-cells stably expressing an NF-κB-luciferase reporter construct

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (serial dilutions)

-

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

-

Luciferase assay reagent

-

96-well white microplates

-

Luminometer

-

-

Procedure:

-

Seed Jurkat cells at a density of 1 x 10^5 cells/well in a 96-well plate.

-

Treat the cells with serial dilutions of this compound or vehicle for 1 hour.

-

Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 6 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the data to unstimulated controls and plot the percentage of inhibition against the inhibitor concentration to determine the EC50 value.

-

IL-2 Production Assay in Primary Human T-Cells

This assay measures the impact of this compound on the production of the key T-cell cytokine, IL-2.

-

Materials:

-

Primary human T-cells isolated from peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3 and anti-CD28 antibodies

-

This compound (serial dilutions)

-

Human IL-2 ELISA kit

-

96-well cell culture plates

-

-

Procedure:

-

Coat a 96-well plate with anti-CD3 antibody (1 µg/mL) overnight at 4°C.

-

Wash the plate and seed primary T-cells at 2 x 10^5 cells/well.

-

Add anti-CD28 antibody (1 µg/mL) and serial dilutions of this compound or vehicle.

-

Incubate the cells for 24-48 hours at 37°C.

-

Collect the cell culture supernatant.

-

Quantify the amount of IL-2 in the supernatant using an ELISA kit according to the manufacturer's protocol.

-

Plot the IL-2 concentration against the inhibitor concentration to determine the IC50 value.

-

Western Blot Analysis of MALT1 Substrate Cleavage

This method assesses the ability of this compound to prevent the cleavage of MALT1 substrates in T-cells.

-

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium

-

This compound

-

PMA and Ionomycin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies against cleaved and total CYLD or A20

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Pre-treat Jurkat cells with this compound or vehicle for 1 hour.

-

Stimulate the cells with PMA/Ionomycin for 30-60 minutes.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against cleaved and total forms of MALT1 substrates (e.g., CYLD, A20).

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

-

Analyze the band intensities to determine the extent of substrate cleavage inhibition.

-

Conclusion and Future Directions

This compound represents a valuable chemical probe for dissecting the role of MALT1 protease activity in T-cell biology and pathology. Its ability to potently inhibit MALT1 offers a targeted strategy to modulate aberrant TCR signaling. The experimental protocols detailed in this guide provide a robust framework for characterizing the biochemical and cellular effects of this compound and other MALT1 inhibitors.

Future research should focus on elucidating the full spectrum of MALT1 substrates in T-cells and how their cleavage contributes to different aspects of T-cell function. Furthermore, preclinical studies in relevant animal models of autoimmune disease and T-cell-driven malignancies are warranted to fully assess the therapeutic potential of MALT1 protease inhibition. The continued development of potent and selective MALT1 inhibitors like this compound will be instrumental in advancing our understanding of TCR signaling and paving the way for novel therapeutic interventions.

References

- 1. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 2. Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MALT1 Inhibition as a Therapeutic Strategy in T-Cell Acute Lymphoblastic Leukemia by Blocking Notch1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MALT1-IN-5 - Immunomart [immunomart.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

(S)-Malt1-IN-5: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Malt1-IN-5 is a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that functions as a critical downstream mediator in signaling pathways initiated by the B-cell receptor (BCR) and T-cell receptor (TCR). Its proteolytic activity is essential for the activation of NF-κB, a key transcription factor involved in the proliferation and survival of lymphocytes. In certain hematological malignancies, such as Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), the MALT1 signaling pathway is constitutively active, making it a compelling therapeutic target.[1][2] this compound, identified in patent WO2020111087A1, represents a promising small molecule inhibitor for targeting MALT1-dependent pathologies. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and the experimental protocols for its evaluation.

Core Data Presentation

The following tables summarize the quantitative data for this compound as disclosed in patent WO2020111087A1.

Table 1: In Vitro MALT1 Protease Inhibition

| Compound | MALT1 IC50 (nM) |

| This compound (Example 1) | 1.2 |

Table 2: Cellular Activity in ABC-DLBCL Cell Line (TMD8)

| Compound | p-p65 IC50 (nM) | IL-6 IC50 (nM) |

| This compound (Example 1) | 3.8 | 1.8 |

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the proteolytic activity of MALT1. This intervention disrupts the signal transduction cascade from the B-cell receptor to the downstream activation of NF-κB.

B-Cell Receptor (BCR) to NF-κB Signaling Pathway

Upon antigen binding, the B-cell receptor initiates a signaling cascade involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs). This leads to the recruitment and activation of spleen tyrosine kinase (Syk) and Bruton's tyrosine kinase (BTK). Subsequently, a protein complex consisting of CARMA1 (also known as CARD11), BCL10, and MALT1 (the CBM complex) is formed. Within this complex, MALT1 is activated and cleaves several substrates, including A20 and RelB, which are negative regulators of the NF-κB pathway. By inhibiting MALT1's protease function, this compound prevents the degradation of these inhibitors, thereby suppressing the activation of NF-κB and leading to decreased proliferation and survival of MALT1-dependent cancer cells.

Caption: BCR to NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound, based on the information in patent WO2020111087A1 and established scientific literature.

MALT1 Protease Inhibition Assay (In Vitro)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant MALT1.

Workflow:

Caption: Workflow for the in vitro MALT1 protease inhibition assay.

Detailed Method:

-

Reagents and Materials:

-

Recombinant human MALT1 enzyme.

-

Fluorogenic MALT1 substrate (e.g., Ac-LR-AMC).

-

Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT.

-

Test compound: this compound dissolved in DMSO.

-

384-well black microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

A solution of recombinant MALT1 enzyme is prepared in the assay buffer.

-

The test compound, this compound, is serially diluted in DMSO and then added to the wells of the microplate. A DMSO control is also included.

-

The MALT1 enzyme solution is added to the wells containing the test compound and incubated for a predefined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.

-

The plate is incubated at 37°C for a specific time (e.g., 60 minutes).

-

The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Cellular Phospho-p65 Assay

This assay measures the phosphorylation of the p65 subunit of NF-κB in a cellular context to determine the compound's effect on NF-κB activation.

Workflow:

Caption: Workflow for the cellular phospho-p65 assay.

Detailed Method (ELISA-based):

-

Reagents and Materials:

-

ABC-DLBCL cell line (e.g., TMD8).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compound: this compound dissolved in DMSO.

-

96-well cell culture plate.

-

Lysis buffer.

-

Phospho-p65 (Ser536) ELISA kit.

-

-

Procedure:

-

TMD8 cells are seeded into a 96-well plate at a predetermined density and allowed to adhere or stabilize overnight.

-

The cells are treated with serial dilutions of this compound or DMSO as a vehicle control.

-

The plate is incubated for a specific duration (e.g., 2 hours) at 37°C in a CO2 incubator.

-

After incubation, the cells are washed and then lysed according to the lysis buffer protocol.

-

The cell lysates are transferred to the phospho-p65 ELISA plate.

-

The ELISA is performed according to the manufacturer's instructions, which typically involves incubation with capture and detection antibodies, followed by a substrate reaction.

-

The absorbance is read on a microplate reader.

-

The IC50 value is determined by plotting the percentage of p-p65 inhibition against the log of the compound concentration.

-

Cellular IL-6 Secretion Assay

This assay quantifies the level of Interleukin-6 (IL-6), a pro-inflammatory cytokine whose expression is regulated by NF-κB, in the cell culture supernatant.

Workflow:

Caption: Workflow for the cellular IL-6 secretion assay.

Detailed Method (ELISA-based):

-

Reagents and Materials:

-

ABC-DLBCL cell line (e.g., TMD8).

-

Cell culture medium.

-

Test compound: this compound dissolved in DMSO.

-

96-well cell culture plate.

-

Human IL-6 ELISA kit.

-

-

Procedure:

-

TMD8 cells are seeded in a 96-well plate.

-

The cells are treated with various concentrations of this compound or DMSO vehicle control.

-

The plate is incubated for an extended period (e.g., 24 hours) to allow for cytokine secretion.

-

The plate is centrifuged, and the supernatant is carefully collected.

-

The IL-6 concentration in the supernatant is quantified using a human IL-6 ELISA kit according to the manufacturer's protocol.

-

The absorbance is measured, and a standard curve is used to determine the IL-6 concentration in each sample.

-

The IC50 value is calculated based on the dose-dependent inhibition of IL-6 secretion.

-

Conclusion

This compound is a highly potent inhibitor of MALT1 protease activity with demonstrated cellular activity in a relevant cancer cell line model. Its ability to effectively block the NF-κB signaling pathway underscores its therapeutic potential for the treatment of MALT1-dependent malignancies, such as ABC-DLBCL. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this promising therapeutic agent. Further studies are warranted to evaluate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile.

References

(S)-Malt1-IN-5: A Technical Guide to Target Validation in Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in specific subtypes of lymphoma, particularly Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL). Its role as a key mediator in the nuclear factor-κB (NF-κB) signaling pathway makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the target validation of (S)-Malt1-IN-5, a potent MALT1 protease inhibitor. We will delve into the preclinical data, experimental methodologies, and the underlying signaling pathways, presenting a comprehensive resource for researchers in oncology and drug development.

Introduction: MALT1 as a Therapeutic Target in Lymphoma

MALT1 is a unique paracaspase that functions as both a scaffold protein and a protease, playing a pivotal role in the CBM (CARMA1-BCL10-MALT1) complex. This complex is a central node in the signal transduction from the B-cell receptor (BCR) to the NF-κB pathway. In normal B-cells, this signaling is tightly regulated. However, in certain lymphomas, such as ABC-DLBCL, chronic active BCR signaling leads to constitutive activation of the CBM complex and, consequently, the NF-κB pathway. This sustained signaling promotes cell survival, proliferation, and prevents apoptosis, contributing to lymphomagenesis.

The proteolytic activity of MALT1 is crucial for its oncogenic function. MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, including A20, CYLD, and RelB, thereby amplifying and sustaining the pro-survival signals. Therefore, inhibiting the protease activity of MALT1 presents a promising therapeutic strategy to selectively target these "addicted" lymphoma cells.

This compound: A Potent MALT1 Protease Inhibitor

This compound is a small molecule inhibitor designed to specifically target the proteolytic activity of MALT1. Information derived from patent literature (WO2020111087A1) identifies it as a potent inhibitor. While extensive peer-reviewed publications on this specific compound are not yet available, the patent data provides initial insights into its activity. In the context of this guide, this compound is referred to as "Compound 1" as designated in the aforementioned patent.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for this compound (Compound 1) as extracted from patent WO2020111087A1. This data provides a preliminary assessment of its potency and cellular activity.

Table 1: In Vitro Enzymatic Activity of this compound (Compound 1)

| Compound | Target | Assay Type | IC50 (nM) | Source |

| This compound (Compound 1) | MALT1 Protease | Biochemical Assay | < 100 | WO2020111087A1 |

Table 2: In Vitro Cellular Activity of this compound (Compound 1)

| Compound | Cell Line | Cell Type | Assay Type | IC50 (nM) | Source |

| This compound (Compound 1) | TMD8 | ABC-DLBCL | Cell Viability | < 500 | WO2020111087A1 |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the MALT1 protease. This intervention disrupts the downstream signaling cascade that is critical for the survival of MALT1-dependent lymphoma cells.

The MALT1 Signaling Pathway in ABC-DLBCL

The following diagram illustrates the canonical NF-κB signaling pathway in ABC-DLBCL and the point of intervention for this compound.

Caption: MALT1 Signaling Pathway and this compound Inhibition Point.

Experimental Protocols for MALT1 Target Validation

The validation of a MALT1 inhibitor like this compound involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays typically employed in this process.

MALT1 Enzymatic Assay

This assay quantifies the direct inhibitory effect of a compound on the proteolytic activity of MALT1.

-

Principle: A fluorogenic peptide substrate containing the MALT1 cleavage site is incubated with recombinant MALT1 enzyme in the presence and absence of the test compound. Cleavage of the substrate releases a fluorescent molecule, and the reduction in fluorescence in the presence of the inhibitor is measured to determine the IC50 value.

-

Materials:

-

Recombinant human MALT1 enzyme

-

Fluorogenic MALT1 substrate (e.g., Ac-LR-H-Arg-AMC)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

-

Test compound (this compound) and vehicle control (e.g., DMSO)

-

384-well black assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of recombinant MALT1 enzyme to each well of the assay plate.

-

Add the diluted test compound or vehicle control to the respective wells.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for compound binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) over a time course.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Viability Assay

This assay assesses the effect of the MALT1 inhibitor on the proliferation and survival of lymphoma cell lines.

-

Principle: Lymphoma cells, particularly those known to be dependent on MALT1 signaling (e.g., TMD8), are cultured in the presence of varying concentrations of the test compound. After a defined incubation period, cell viability is measured using a luminescent ATP-based assay (e.g., CellTiter-Glo®). A decrease in luminescence indicates a reduction in viable cells.

-

Materials:

-

ABC-DLBCL cell lines (e.g., TMD8, OCI-Ly10) and control GCB-DLBCL cell lines (e.g., OCI-Ly1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (this compound) and vehicle control (DMSO)

-

96-well or 384-well white, clear-bottom assay plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Seed the lymphoma cells at an appropriate density in the assay plates.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted compound or vehicle control to the cells.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Equilibrate the plates to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle-treated controls and plot the percentage of viability against the compound concentration to determine the IC50 value.

-

Western Blot Analysis of MALT1 Substrate Cleavage

This assay provides direct evidence of MALT1 inhibition within the cellular context by examining the cleavage of its known substrates.

-

Principle: MALT1-dependent lymphoma cells are treated with the inhibitor. Cell lysates are then prepared and subjected to SDS-PAGE and western blotting to detect the full-length and cleaved forms of MALT1 substrates like BCL10 or A20. Inhibition of MALT1 will result in a decrease in the cleaved form and an accumulation of the full-length protein.

-

Materials:

-

ABC-DLBCL cell line (e.g., TMD8)

-

Test compound (this compound) and vehicle control (DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against MALT1 substrates (e.g., anti-BCL10, anti-A20) and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Treat TMD8 cells with various concentrations of this compound or vehicle for a defined time (e.g., 4-24 hours).

-

Harvest the cells and prepare whole-cell lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image using a digital imaging system and quantify the band intensities to assess the ratio of cleaved to full-length substrate.

-

Experimental Workflow and Logic

The validation of this compound as a lymphoma therapeutic agent follows a logical progression from biochemical characterization to cellular and in vivo efficacy studies.

Caption: Experimental Workflow for this compound Target Validation.

Conclusion and Future Directions

The available data, primarily from patent literature, indicates that this compound is a potent inhibitor of MALT1 protease with activity in ABC-DLBCL cell lines. The validation of MALT1 as a therapeutic target in these lymphomas is well-established, and inhibitors like this compound hold significant promise.

Future research should focus on the comprehensive preclinical evaluation of this compound, including:

-

In vivo efficacy studies in various ABC-DLBCL xenograft and patient-derived xenograft (PDX) models.

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies to establish a clear relationship between drug exposure and target inhibition.

-

Combination studies with other targeted agents (e.g., BTK inhibitors) or standard-of-care chemotherapy to explore potential synergistic effects and overcome resistance mechanisms.

-

Safety and toxicology studies to assess the therapeutic window and potential off-target effects.

The successful completion of these studies will be crucial for the potential clinical development of this compound as a novel therapeutic agent for patients with MALT1-dependent lymphomas.

Methodological & Application

Application Notes and Protocols for (S)-Malt1-IN-5 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Malt1-IN-5 is a potent and specific inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a critical mediator in the activation of lymphocytes and other immune cells, playing a key role in the NF-κB signaling pathway.[1] Its protease activity is essential for the proliferation and survival of certain types of cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[2][3][4] Therefore, inhibitors of MALT1, such as this compound, are promising therapeutic agents for the treatment of these malignancies and certain autoimmune diseases.[1][5][6]

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, including its effects on cell proliferation, MALT1 substrate cleavage, and downstream signaling pathways.